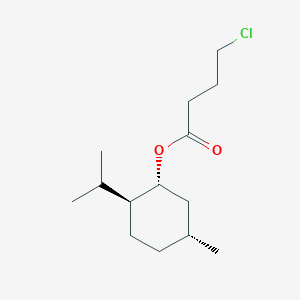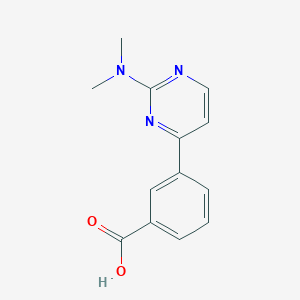![molecular formula C9H7BrN2O2 B1391631 (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1217061-44-3](/img/structure/B1391631.png)
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Descripción general
Descripción
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 g/mol . The compound is typically stored at ambient temperature and is available in liquid form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the core structure of this compound, has been well-studied. Recent advances have highlighted effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) . The compound’s structure includes a bromoimidazo[1,2-a]pyridine core attached to an acetic acid group .Physical And Chemical Properties Analysis
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” has a molecular weight of 255.07 g/mol and a complexity of 237 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 54.6 Ų .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Chemodivergent Synthesis: This compound is synthesized from α-bromoketones and 2-aminopyridine, producing N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under various conditions, demonstrating its versatility in creating different structures (Liu et al., 2019).
- Regioselective Palladium-Catalyzed Reactions: The compound is involved in Suzuki–Miyaura borylation reactions, pivotal in the pharmaceutical industry for API-based synthesis, indicating its importance in developing potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Molecular and Structural Studies
- Molecular Conformations: Studies on the molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, closely related to the specified compound, have been done to understand its behavior in solutions and crystal forms (Chui et al., 2004).
- Synthesis and Characterization: The compound has been utilized in the synthesis of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide derivatives, showing its application in creating new chemical entities (Achugatla et al., 2017).
Antimicrobial and Antiprotozoal Activities
- Antituberculosis Activity: Imidazo[1,2‐a]pyridine derivatives, which include the specified compound, have been synthesized and evaluated for their antituberculosis activity, suggesting its potential in treating drug-resistant mycobacterial pathogens (Kaplancıklı et al., 2008).
- Antiprotozoal Agents: Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, similar in structure to the compound , have shown effectiveness as antiprotozoal agents, highlighting its significance in medicinal chemistry (Ismail et al., 2004).
Safety And Hazards
Direcciones Futuras
Imidazo[1,2-a]pyridines, such as “(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis of these compounds from various substrates and their potential applications .
Propiedades
IUPAC Name |
2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVLTHUDCSHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















